molecular formula C26H26ClN7O B12464202 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide

Cat. No.: B12464202
M. Wt: 488.0 g/mol
InChI Key: PHRPRGOPARLQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with amino groups and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide typically involves multiple steps. One common approach includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine to form the intermediate 4,6-bis[(4-methylphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with 3-chlorophenylalanine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide
  • N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-chlorophenyl)alaninamide

Uniqueness

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide is unique due to its specific substitution pattern on the triazine ring and the presence of the 3-chlorophenyl group. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H26ClN7O

Molecular Weight

488.0 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chlorophenyl)propanamide

InChI

InChI=1S/C26H26ClN7O/c1-16-7-11-20(12-8-16)30-25-32-24(33-26(34-25)31-21-13-9-17(2)10-14-21)28-18(3)23(35)29-22-6-4-5-19(27)15-22/h4-15,18H,1-3H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

PHRPRGOPARLQGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.